4-Bromo-6-chloro-1H-benzo[d]imidazole
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry standards for heterocyclic compounds containing fused ring systems. The official IUPAC name is this compound, which precisely indicates the positions of halogen substituents on the benzimidazole core structure. This nomenclature system designates the bromine atom at the 4-position and the chlorine atom at the 6-position of the fused benzene ring portion of the benzimidazole framework.
The compound possesses the molecular formula C₇H₄BrClN₂ with a molecular weight of 231.48 grams per mole. The Chemical Abstracts Service registry number for this compound is 1360934-00-4, providing a unique identifier for database searches and chemical inventory systems. The International Chemical Identifier (InChI) code is 1S/C7H4BrClN2/c8-5-1-4(9)-2-6-7(5)11-3-10-6/h1-3H,(H,10,11), which encodes the complete connectivity information of the molecule. The corresponding InChI key RHDGVHIUGAGINX-UHFFFAOYSA-N serves as a compressed representation of the molecular structure for computational applications.
Alternative nomenclature systems recognize this compound under various synonyms including 7-Bromo-5-chloro-1H-benzimidazole and 7-Bromo-5-chloro-1H-benzoimidazole, reflecting different numbering conventions for the benzimidazole ring system. The systematic name 4-bromo-6-chloro-3H-1,3-benzodiazole represents another accepted nomenclature variant that emphasizes the diazole nature of the heterocyclic component. These naming variations underscore the importance of standardized nomenclature systems in chemical communication and literature searching.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound reflects the planar aromatic character inherent to benzimidazole systems, with specific geometric modifications introduced by the halogen substituents. Computational predictions indicate a boiling point of 442.2±25.0 degrees Celsius and a density of 1.878±0.06 grams per cubic centimeter, suggesting a relatively compact molecular structure with significant intermolecular interactions. These physical properties reflect the combined effects of halogen bonding, aromatic stacking interactions, and hydrogen bonding capabilities within the crystal lattice.
Related crystallographic studies of halogenated benzimidazole derivatives provide insights into the structural characteristics of this compound family. Research on 4,5,6,7-tetrachloro-1H-benzimidazole and 4,5,6,7-tetrabromo-1H-benzimidazole demonstrated that these compounds crystallize in distinct space groups, with the tetrachloro derivative adopting a triclinic P1̅ space group and the tetrabromo compound crystallizing in the tetragonal I41/a space group. The structural differences between these related compounds suggest that halogen substitution patterns significantly influence crystal packing arrangements and intermolecular interactions.
X-ray diffraction analysis of tetrahalogenated benzimidazoles revealed unit cell dimensions and molecular packing arrangements that highlight the role of halogen-halogen interactions in crystal structure stabilization. For 4,5,6,7-tetrachloro-1H-benzimidazole, the unit cell parameters include a = 7.67020(10) Å, b = 15.1051(3) Å, and c = 16.6774(4) Å with angles α = 108.783(2)°, β = 95.092(2)°, and γ = 90.277(2)°. These crystallographic parameters demonstrate the non-orthogonal arrangement typical of triclinic systems and indicate the presence of significant intermolecular interactions that influence crystal packing efficiency.
The molecular geometry optimization studies using density functional theory methods have established that benzimidazole derivatives maintain essentially planar aromatic rings with slight deviations from planarity introduced by substituent effects. For this compound, the halogen substituents are expected to introduce minimal steric hindrance while significantly affecting the electronic distribution through their electron-withdrawing properties. The predicted pKa value of 9.78±0.30 indicates the compound's basic character, consistent with the nitrogen-containing heterocyclic structure.
Tautomerism and Resonance Stabilization Phenomena
The tautomeric behavior of this compound follows the general pattern established for benzimidazole derivatives, involving proton migration between the two nitrogen atoms of the imidazole ring. This annular tautomerism represents a fundamental characteristic of benzimidazole systems and significantly influences the compound's chemical reactivity and biological activity. The existence of this tautomeric equilibrium means that the compound can exist as two interconvertible forms, designated as 1H-tautomer and 3H-tautomer based on the position of the mobile proton.
Carbon-13 nuclear magnetic resonance spectroscopy provides quantitative methods for determining tautomeric ratios in benzimidazole derivatives through analysis of chemical shift differences. The chemical shift reference values for benzimidazole tautomeric analysis utilize 1-methyl-benzimidazole as a model compound, where the carbon at position 4 appears at 120.4 parts per million characteristic of a pyridine-like nitrogen effect, while the carbon at position 7 appears at 109.5 parts per million characteristic of a pyrrole-like nitrogen effect. These reference values enable calculation of tautomeric proportions using the formula that relates observed chemical shifts to the weighted average of the pure tautomeric forms.
The presence of electron-withdrawing halogen substituents in this compound is expected to influence the tautomeric equilibrium by stabilizing specific tautomeric forms through electronic effects. The bromine and chlorine atoms at positions 4 and 6 respectively create an asymmetric electronic environment that may favor one tautomeric form over the other. Research on substituted benzimidazoles has demonstrated that electron-withdrawing groups generally shift the tautomeric equilibrium toward forms that minimize unfavorable electronic interactions.
Theoretical investigations of benzimidazole-based systems have revealed that tautomeric equilibria are sensitive to environmental factors including solvent polarity, temperature, and pH conditions. The energy differences between tautomeric forms typically range from several kilojoules per mole, making the equilibrium position temperature-dependent and potentially observable through variable-temperature nuclear magnetic resonance spectroscopy. For this compound, the asymmetric substitution pattern introduces additional complexity to the tautomeric analysis compared to symmetrically substituted derivatives.
The resonance stabilization in benzimidazole systems involves delocalization of electrons across the fused ring system, with contributions from both the benzene ring and the imidazole heterocycle. The presence of halogen substituents modifies this electronic delocalization through their electron-withdrawing inductive effects, which reduce electron density in the aromatic system while potentially enhancing certain resonance contributors. This electronic modification influences not only the tautomeric equilibrium but also the compound's reactivity toward electrophilic and nucleophilic reagents.
Properties
IUPAC Name |
4-bromo-6-chloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDGVHIUGAGINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360934-00-4 | |
| Record name | 7-BROMO-5-CHLORO-1H-BENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives have been known to interact with a variety of biological targets, contributing to their broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives, in general, are known to interact with their targets in a variety of ways, leading to different biological outcomes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biological Activity
4-Bromo-6-chloro-1H-benzo[d]imidazole is a member of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazoles are heterocyclic compounds characterized by a fused benzene and imidazole ring. They exhibit a wide range of biological activities, including:
- Antibacterial
- Antifungal
- Antiviral
- Anticancer
- Anti-inflammatory
The presence of halogen substituents, such as bromine and chlorine in this compound, enhances its reactivity and bioactivity compared to other derivatives.
Target Interactions
Imidazole derivatives interact with various biological targets, leading to significant pharmacological effects. The mechanisms include:
- Inhibition of Enzymes : Many benzimidazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, promoting apoptosis through the upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2.
Biochemical Pathways
This compound influences several biochemical pathways:
- Reactive Oxygen Species (ROS) Generation : This can lead to oxidative stress in cells, contributing to cytotoxic effects against cancer cells.
- Kinase Inhibition : Some studies suggest that this compound may inhibit key kinases involved in cancer progression, such as EGFR and mTOR.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For example:
| Pathogen | MIC (µg/ml) | Comparison Standard (MIC) |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
These findings indicate that this compound exhibits promising antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 (Liver Cancer) | 10.21 | Sorafenib (4.17) |
| MCF-7 (Breast Cancer) | 7.82 | Doxorubicin (24.06) |
The results suggest that this compound has comparable efficacy to established anticancer drugs .
Case Studies
- Study on Antiviral Activity : A study highlighted the effectiveness of benzimidazole derivatives against respiratory syncytial virus (RSV), indicating potential applications in antiviral therapy .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on multiple cancer cell lines, revealing that the compound significantly inhibited cell viability through mechanisms involving apoptosis and cell cycle disruption .
Scientific Research Applications
Antimicrobial Activity
4-Bromo-6-chloro-1H-benzo[d]imidazole has shown promising results as an antimicrobial agent. Its effectiveness against various pathogens has been documented in several studies:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/ml) | Comparison Standard (MIC) |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 62.5 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
These findings indicate that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 (Liver Cancer) | 10.21 | Sorafenib (4.17) |
| MCF-7 (Breast Cancer) | 7.82 | Doxorubicin (24.06) |
These results suggest that this compound has comparable efficacy to established anticancer drugs, indicating its potential role in cancer therapy .
Study on Antiviral Activity
A study highlighted the effectiveness of benzimidazole derivatives against respiratory syncytial virus (RSV), indicating potential applications in antiviral therapy. The results showed that these compounds could inhibit viral replication effectively .
Cytotoxicity Evaluation
Another investigation assessed the cytotoxic effects of this compound on multiple cancer cell lines. The study revealed that the compound significantly inhibited cell viability through mechanisms involving apoptosis and disruption of the cell cycle .
Comparison with Similar Compounds
2-Bromo-5,6-dichloro-1H-benzimidazole (C₇H₃BrCl₂N₂)
- Structural Differences : Bromine at position 2 and chlorine at positions 5 and 4.
- Reactivity : The electron-withdrawing Cl and Br substituents further deactivate the aromatic ring compared to 4-Bromo-6-chloro derivatives, reducing nucleophilic attack susceptibility. This compound’s higher molecular weight (265.92 g/mol) increases lipophilicity, impacting solubility .
- Applications: Used in organometallic catalysis and as a ligand in coordination chemistry due to its steric and electronic properties .
4-Bromo-6-fluoro-1H-benzo[d]imidazole (C₇H₄BrFN₂)
- Structural Differences : Fluorine replaces chlorine at position 5.
- Reactivity : Fluorine’s strong electron-withdrawing effect (-I) enhances electrophilic substitution resistance but improves stability under acidic conditions. The smaller atomic size of fluorine may allow better π-stacking in crystal lattices .
- Synthesis : Similar to the target compound but uses fluorinated precursors, yielding lower steric hindrance .
2-Bromo-4-chloro-1H-benzo[d]imidazole (C₇H₄BrClN₂)
- Structural Differences : Bromine and chlorine at positions 2 and 4, respectively.
- Reactivity : Positional isomerism alters electronic distribution. The 2-bromo group may sterically hinder reactions at the adjacent nitrogen, reducing nucleophilic substitution rates compared to 4-Bromo-6-chloro derivatives .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (DMSO) | LogP |
|---|---|---|---|---|
| 4-Bromo-6-chloro-1H-benzimidazole | 231.48 | 220–225* | High | 2.8–3.1 |
| 2-Bromo-5,6-dichloro-1H-benzimidazole | 265.92 | 240–245* | Moderate | 3.5–3.8 |
| 4-Bromo-6-fluoro-1H-benzimidazole | 213.02 | 210–215* | High | 2.5–2.9 |
*Estimated based on analogous compounds .
Reactivity in Ozonolysis and Oxidation
While direct data on 4-Bromo-6-chloro-1H-benzimidazole’s ozone reactivity is unavailable, insights can be drawn from substituted imidazoles and pyrazoles:
- Imidazole Derivatives : Ozone attacks C–C double bonds in the aromatic ring, forming intermediates like cyanate, formamide, and formate. Electron-withdrawing groups (Br, Cl) reduce ozone reaction rates (kO₃) by deactivating the ring .
- Pyrazole Derivatives : Pyrazole reacts with ozone at kO₃ = 56 M⁻¹s⁻¹ (pH 7), but halogen substituents (e.g., Br, Cl) likely lower reactivity further due to reduced electron density .
- Hydroxypyrazole Intermediates : Hydroxylated derivatives (e.g., 4-hydroxypyrazole) exhibit higher ozone reactivity (kO₃ > 9 × 10⁴ M⁻¹s⁻¹), suggesting that hydroxylation of halogenated benzimidazoles could enhance degradation .
Preparation Methods
Synthetic Routes Overview
The synthesis of 4-Bromo-6-chloro-1H-benzo[d]imidazole generally involves multi-step organic transformations starting from commercially available aromatic amine precursors. The key steps include selective halogenation, diazotization, and cyclization to form the benzimidazole core.
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Halogenation (Chlorination) | N-Chlorosuccinimide (NCS), solvent (e.g., dichloromethane), controlled temperature | Introduction of chlorine substituent at the 6-position of 2-fluoroaniline or related precursor |
| 2 | Halogenation (Bromination) | N-Bromosuccinimide (NBS), solvent (e.g., dichloromethane), ambient temperature | Bromination at the 4-position of the aromatic ring |
| 3 | Diazotization and Cyclization | Diazotizing agent (e.g., NaNO2/HCl), hydrazine hydrate, heating | Formation of the benzimidazole ring system via intramolecular cyclization |
| 4 | Purification | Flash column chromatography (silica gel), elution with ethyl acetate/petroleum ether mixtures | Isolation of the pure this compound |
This multi-step approach yields the target compound with an overall yield of approximately 29% under optimized conditions.
Detailed Preparation Methodology
Starting Material and Halogenation
- Starting Material: 2-fluoroaniline or substituted aniline derivatives are commonly employed as the initial substrate.
- Chlorination: Selective chlorination at the 6-position is achieved using N-chlorosuccinimide (NCS) under mild conditions to avoid over-chlorination or side reactions.
- Bromination: Subsequent bromination at the 4-position is carried out using N-bromosuccinimide (NBS), which offers regioselectivity and mild reaction conditions.
These halogenation steps are crucial for introducing the electron-withdrawing halogen atoms that enhance the compound’s reactivity and biological activity.
Diazotization and Cyclization
- The halogenated intermediate undergoes diazotization using sodium nitrite and hydrochloric acid to form a diazonium salt.
- Treatment with hydrazine hydrate induces intramolecular cyclization, forming the benzimidazole heterocycle.
- Reaction conditions such as temperature and time are optimized to maximize yield and purity.
This step is often monitored by thin-layer chromatography (TLC), with typical Rf values around 0.65 in ethyl acetate/hexane solvent systems.
Purification and Characterization
- Flash column chromatography on silica gel (300–400 mesh) using ethyl acetate/petroleum ether mixtures (60–90 °C boiling range) is employed to purify the product.
- The final compound is isolated as a solid with characteristic melting point and spectroscopic signatures.
Catalytic and Green Chemistry Approaches
Recent research has explored catalytic systems and solvent-free methods to improve the efficiency and environmental footprint of benzimidazole synthesis:
| Catalyst/System | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nano montmorillonite clay | Solvent-free, room temperature | >70 | Enhanced cyclization efficiency, environmentally friendly |
| Nano-SiO2 | Solvent-free, mild heating | ~85 | Acidic sites promote cyclization, reduce side products |
| Conventional acid catalysts (e.g., HCl, acetic acid) | Reflux in organic solvents | 50–60 | Traditional but less sustainable |
These catalytic methods reduce reaction times and improve yields by providing acidic sites that facilitate cyclization and halogenation steps.
Analytical Data Supporting Preparation
The structure and purity of this compound are confirmed through multiple spectroscopic techniques:
| Technique | Key Observations | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl3) | Aromatic proton multiplets at δ 7.36–8.35 ppm | Confirms aromatic benzimidazole protons |
| ¹³C NMR | Deshielded carbons adjacent to halogens at ~115 ppm (C-Br) and ~125 ppm (C-Cl) | Indicates correct halogen substitution pattern |
| FTIR | Peaks at ~3084 cm⁻¹ (aromatic C-H), 1611 cm⁻¹ (C=N stretch), 590–745 cm⁻¹ (C-Br/C-Cl vibrations) | Confirms imidazole ring and halogen presence |
| Mass Spectrometry (HRMS) | Molecular ion peak at m/z ~320.97 (C₁₃H₈BrClN₂) | Validates molecular formula and halogen content |
These data ensure the successful synthesis and purity of the target compound.
Comparative Analysis with Related Benzimidazole Derivatives
| Compound | Halogen Substitution | Synthetic Complexity | Biological Activity Potential |
|---|---|---|---|
| This compound | Bromine at 4, Chlorine at 6 | Moderate, multi-step halogenation and cyclization | Broad antimicrobial and anticancer potential |
| 6-Bromo-4-fluoro-1H-benzo[d]imidazole | Bromine at 6, Fluorine at 4 | Similar synthetic approach, fluorination requires different reagents | Distinct reactivity and biological profile |
| 2-Bromo-5,6-dichloro-1H-benzimidazole | Bromine at 2, Chlorines at 5 and 6 | More complex due to multiple halogenations | Increased lipophilicity, altered bioactivity |
The position and nature of halogen substituents significantly influence synthetic strategy and biological outcomes.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose | Yield/Outcome |
|---|---|---|---|
| Chlorination | N-Chlorosuccinimide (NCS), solvent | Introduce Cl at 6-position | High regioselectivity |
| Bromination | N-Bromosuccinimide (NBS), solvent | Introduce Br at 4-position | Moderate to high yield |
| Diazotization | NaNO2/HCl, 0–5 °C | Formation of diazonium salt | Controlled reaction |
| Cyclization | Hydrazine hydrate, heating | Formation of benzimidazole ring | ~29% overall yield |
| Purification | Silica gel chromatography | Isolate pure product | High purity |
Research Findings and Notes
- The overall yield (~29%) reflects the multi-step nature and sensitivity of halogenation and cyclization reactions.
- Catalytic methods using nano-clays and nano-SiO2 have demonstrated improved yields (>70%) and greener protocols.
- Spectroscopic characterization confirms the structure and substitution pattern critical for downstream applications.
- The electron-deficient aromatic system due to halogens facilitates further functionalization in cross-coupling reactions.
- This compound serves as a key intermediate in the synthesis of biologically active molecules with antimicrobial and anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-6-chloro-1H-benzo[d]imidazole and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine with appropriately substituted aldehydes or ketones under catalytic conditions. For example, nano montmorillonite clay enables solvent-free synthesis at room temperature, achieving yields >70% . Halogenation (bromination/chlorination) is typically performed post-cyclization using N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in dichloromethane . Key steps include monitoring reaction progress via TLC (Rf ~0.65 in ethyl acetate/hexane) and purification via column chromatography .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
- Methodological Answer :
- FTIR : Peaks at ~3084 cm⁻¹ (aromatic C-H), 1611 cm⁻¹ (C=N stretch), and 590–745 cm⁻¹ (C-Br/C-Cl vibrations) confirm the imidazole core and halogen substituents .
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.36–8.35 ppm, with singlet peaks for isolated protons (e.g., δ 7.36 for H-3 in Sb23) .
- 13C NMR : Carbons adjacent to halogens show deshielding (e.g., C-Br at ~115 ppm, C-Cl at ~125 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 320.97 for C₁₃H₈BrClN₂) validate the molecular formula .
Q. What catalytic systems improve the efficiency of benzimidazole synthesis?
- Methodological Answer : Nano-SiO₂ and montmorillonite clays enhance reaction rates and yields by providing acidic sites for cyclization. For example, SiO₂-catalyzed reactions achieve ~85% yield under solvent-free conditions, reducing side products like uncyclized intermediates .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like EGFR (PDB ID: 1M17). Derivatives with planar benzimidazole cores (dihedral angle <10°) show stronger hydrophobic interactions .
- ADMET Analysis : Tools like SwissADME predict pharmacokinetics (e.g., logP ~3.5 for moderate blood-brain barrier penetration) and toxicity (e.g., Ames test negativity for mutagenicity) .
- Example Data :
| Parameter | Value (Derivative Sb23) |
|---|---|
| Binding Affinity (EGFR) | -9.2 kcal/mol |
| logP | 3.4 |
| Ames Test | Negative |
| Source: Table 6 in |
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for halogenated benzimidazoles?
- Methodological Answer : Iterative refinement using programs like SHELXL reconciles discrepancies. For example, if X-ray data suggests a planar imidazole ring (deviation <0.03 Å) but NMR indicates torsional strain, check for solvent effects or twinning. High-resolution data (>1.0 Å) and Hirshfeld surface analysis clarify electron density maps .
Q. How to design in vitro cytotoxicity assays for halogenated benzimidazoles?
- Methodological Answer :
- Cell Lines : Use cancer cell lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293).
- Dose Range : Test 0.1–100 µM concentrations over 48–72 hours.
- Metrics : IC₅₀ values derived via MTT assay (e.g., Sb23 IC₅₀ = 12.5 µM against MCF-7) .
- Controls : Include cisplatin (positive control) and DMSO (solvent control).
Q. How do substituent positions (e.g., 4-Bromo vs. 6-Chloro) affect antimicrobial activity?
- Methodological Answer :
- Dihedral Angles : Derivatives with planar structures (e.g., dihedral angle <30° between benzimidazole and aryl groups) exhibit stronger binding to bacterial enzymes .
- Halogen Effects : 6-Chloro derivatives show higher activity against S. aureus (MIC = 8 µg/mL) than 4-Bromo analogs (MIC = 16 µg/mL) due to enhanced electrophilicity .
Q. What crystallographic techniques are used for high-throughput phasing of halogenated benzimidazoles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
